CYP Enzyme Interaction: The Defining 1,2,3- vs. 1,2,4-Triazole Heme-Binding Mechanism
The primary differentiator is the compound's 1,2,3-triazole ring, which demonstrates a fundamentally different binding mode to CYP heme iron compared to the 1,2,4-triazole regioisomer used in classical antifungals. A definitive biophysical study showed that while 1,2,4-triazole forms a direct nitrogen-iron coordinate bond, the isosteric 1,2,3-triazole forms a unique, water-bridged low-spin complex [1]. This was confirmed by continuous-wave and HYSCORE EPR spectroscopy on a 1,2,3-triazole-functionalized 17-α-ethynylestradiol (17EE) derivative, which did not displace the sixth axial water ligand, contrary to expectations for a type II ligand. The target compound, containing this 1,2,3-triazole, is therefore predicted to be a functionally competent, metabolically labile ligand for CYPs, distinguishing it from stable, inhibitory 1,2,4-triazole complexes.
| Evidence Dimension | CYP heme iron binding mode (CYP3A4 model) |
|---|---|
| Target Compound Data | 1,2,3-triazole fragment forms a hydrogen-bonded, water-bridged, low-spin (type II) complex; does not displace the axial water ligand. |
| Comparator Or Baseline | 1,2,4-triazole fragment forms a direct nitrogen-iron coordinate bond, displacing the axial water ligand (classical type II binding). |
| Quantified Difference | Qualitative difference in binding mechanism; EPR spectra for the 1,2,3-TRZ derivative (17-click) show low-spin ferric heme iron, while the 1,2,4-TRZ-like parent compound (17EE) yields a high-spin complex. |
| Conditions | Purified CYP3A4 enzyme; optical difference spectroscopy; continuous-wave and HYSCORE EPR at 10 K. |
Why This Matters
This mechanistic distinction directly impacts CYP-mediated drug metabolism and toxicity prediction, making CAS 2034306-95-9 a superior tool compound for studying labile heme interactions over the stable inhibitor profile of 1,2,4-triazole analogs.
- [1] Conner, K. P., et al. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. Biochemistry, 51(32), 6441-6457. View Source
